

Chemical structure and properties of Conolidine

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Compound of Interest

Compound Name: Conolidine

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An In-depth Technical Guide to **Conolidine** for Researchers and Drug Development Professionals

Introduction

Conolidine is a rare C5-nor stemmadenine indole alkaloid that has garnered significant attention for its potent analgesic properties, which are notably devoid of the adverse side effects associated with traditional opioid painkillers, such as addiction, respiratory depression, and nausea.[1][2][3][4] Originally isolated in 2004 from the bark of the tropical flowering shrub *Tabernaemontana divaricata* (also known as crepe jasmine), a plant with a history of use in traditional Chinese, Ayurvedic, and Thai medicine, **conolidine** represents a promising alternative for the management of chronic pain.[3][4][5][6] Its unique mechanism of action, distinct from classical opioids, makes it a compelling subject for research and drug development.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of **conolidine**.

Chemical Structure and Properties

Conolidine possesses a complex, strained 1-azabicyclo[4.2.2]decane core.[7] Its chemical identity is well-defined, and its physicochemical properties are crucial for its biological activity and formulation.

Table 1: Chemical Identifiers and Properties of **Conolidine**

Identifier/Property	Value	Reference
IUPAC Name	(4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]inden-6(3H)-one	[5]
Alternate IUPAC Name	(1R,13S,14E)-14-ethylidene-1,10-diazatetracyclo(11.2.2.0(3,11).0{4,9})heptadeca-3(11),4,6,8-tetraen-12-one	[8]
CAS Number	100414-81-1	[5]
Chemical Formula	C ₁₇ H ₁₈ N ₂ O	[5][8]
Molar Mass	266.344 g·mol ⁻¹	[5]
Exact Mass	266.1419	[8]
SMILES	<chem>C/C=C/1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3</chem>	[9]
InChI Key	DBGBUYFOJXOYNY-RENATIMJSA-N	[8]
Elemental Analysis	C, 76.66; H, 6.81; N, 10.52; O, 6.01	[8]

Total Synthesis of Conolidine

The rarity of **conolidine** in its natural source has necessitated the development of synthetic routes to enable its pharmacological evaluation.[3] The first asymmetric total synthesis was reported in 2011, and several other approaches have since been developed.

- Micalizio Route (2011): The first total synthesis of (±)-**conolidine** was achieved in nine steps with an 18% overall yield.[10] Key reactions in this pathway include a [5][11]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization.[5] This

route also provides access to either enantiomer of **conolidine** through an early enzymatic resolution.[5]

- Weinreb Route (2014): This approach generated the tetracyclic skeleton of **conolidine** in four steps using a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene.[5]
- Gold(I)-Catalyzed Syntheses: More recent syntheses have employed gold(I) catalysis.
 - Takayama and colleagues (2016) utilized a gold(I)-catalyzed exo-dig synthesis.[5]
 - Ohno and Fujii (2016) accessed a key intermediate via a chiral gold(I) catalyzed cascade cyclization.[5]
 - In 2019, a concise six-step total synthesis of (±)-**conolidine** was developed, achieving a 19% overall yield.[12][13][14] This method features a gold(I)-catalyzed Conia-ene reaction (Toste cyclization) and a Pictet–Spengler reaction as key transformations.[12][13][14]

Pharmacology and Mechanism of Action

Conolidine's analgesic effects are potent, comparable in some models to morphine, but are achieved through a non-opioid mechanism.[1][8] This distinction is the cornerstone of its therapeutic potential, promising pain relief without the liabilities of opioid receptor agonists.[11][15]

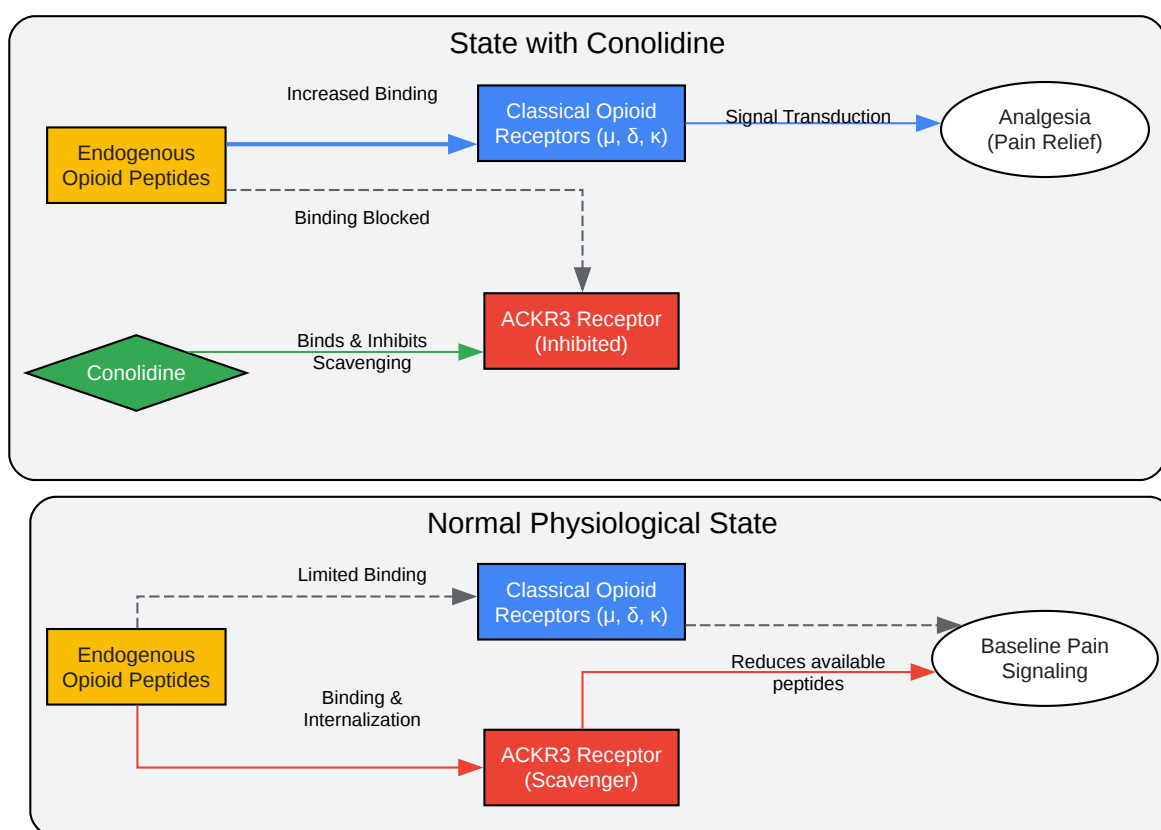
Primary Mechanism: ACKR3 Modulation

The primary molecular target of **conolidine** has been identified as the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[11][15][16][17] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[11][18][19]

- Scavenging Action of ACKR3: Under normal conditions, ACKR3 binds to and internalizes endogenous opioid peptides, preventing them from binding to classical opioid receptors (μ , δ , κ). This action negatively regulates the endogenous opioid system.[15][18][20]
- **Conolidine**'s Role: **Conolidine** acts as a full agonist at the ACKR3 receptor.[4][19] By binding to ACKR3, **conolidine** inhibits its scavenging function.[17][18][19]

- **Resulting Analgesia:** This inhibition leads to an increased concentration of available endogenous opioid peptides in the synaptic cleft.[11][15][18] These peptides are then free to bind to the classical opioid receptors, producing an analgesic effect without **conolidine** directly interacting with these receptors.[15][18]

Notably, ACKR3 does not trigger classical G protein signaling pathways upon agonist binding; instead, its signaling relies primarily on the recruitment of β -arrestin.[11][15]



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Caption: Conolidine's mechanism of action via ACKR3 inhibition.

Other Potential Targets

While ACKR3 is the primary identified target, research suggests **conolidine** may exhibit polypharmacology.^[5] Studies have indicated potential interactions with other targets, including:

- Voltage-gated calcium channels (Ca_v2.2): Inhibition of Ca_v2.2 is a mechanism shared with other analgesic compounds like ziconotide (a synthetic derivative of ω -conotoxin).^{[5][15][21]}
- Other GPCRs: A broad screening of over 240 receptors showed that while ACKR3 was the most responsive, partial activation was observed for the MRGPRX2, cannabinoid receptor 2 (CNR2), and melatonin receptor 1B (MTNR1B).^[19]

Importantly, multiple studies have confirmed that **conolidine** has no significant affinity for the mu-opioid receptor, reinforcing its classification as a non-opioid analgesic.^{[11][15]}

Preclinical In Vivo Studies

Preclinical evaluation in rodent models has been crucial in demonstrating the analgesic efficacy of **conolidine**. The formalin test is a key model that assesses the response to both acute and persistent inflammatory pain.

Table 2: Summary of In Vivo Analgesic Efficacy of **Conolidine**

Study Model	Species	Administration	Dosage	Efficacy	Reference
Formalin Test	Mouse	Intraperitoneal (IP)	10 mg/kg	~50% reduction in pain response (Phase 1 & 2)	^{[8][15]}
Chemically Induced Pain	Rodent	Subcutaneous (SC)	Not specified	Potent antinociception	^{[5][10]}
Inflammatory Pain	Rodent	Not specified	Not specified	Effective pain relief	^{[5][10]}

A significant finding from these studies is that **conolidine** does not alter locomotor activity in mice, suggesting a lack of sedative side effects that are common with many centrally acting analgesics.[\[11\]](#)[\[15\]](#)

Conolidine Derivatives

The promising profile of **conolidine** has spurred the development of synthetic derivatives to improve its potency and pharmacokinetic properties.

- DS39201083: Found to be more potent than **conolidine** while also showing no mu-opioid receptor activity.[\[15\]](#)
- Compound 17a: Exhibited a more potent analgesic efficacy of 92% in the paw injection test and did not bind to the mu-opioid receptor.[\[11\]](#)[\[15\]](#)
- RTI-5152-12: A synthetic analogue developed to bind specifically and with even greater activity to the ACKR3 receptor.[\[5\]](#)[\[20\]](#)[\[22\]](#)

Experimental Protocols

Formalin Test for Analgesia in Mice

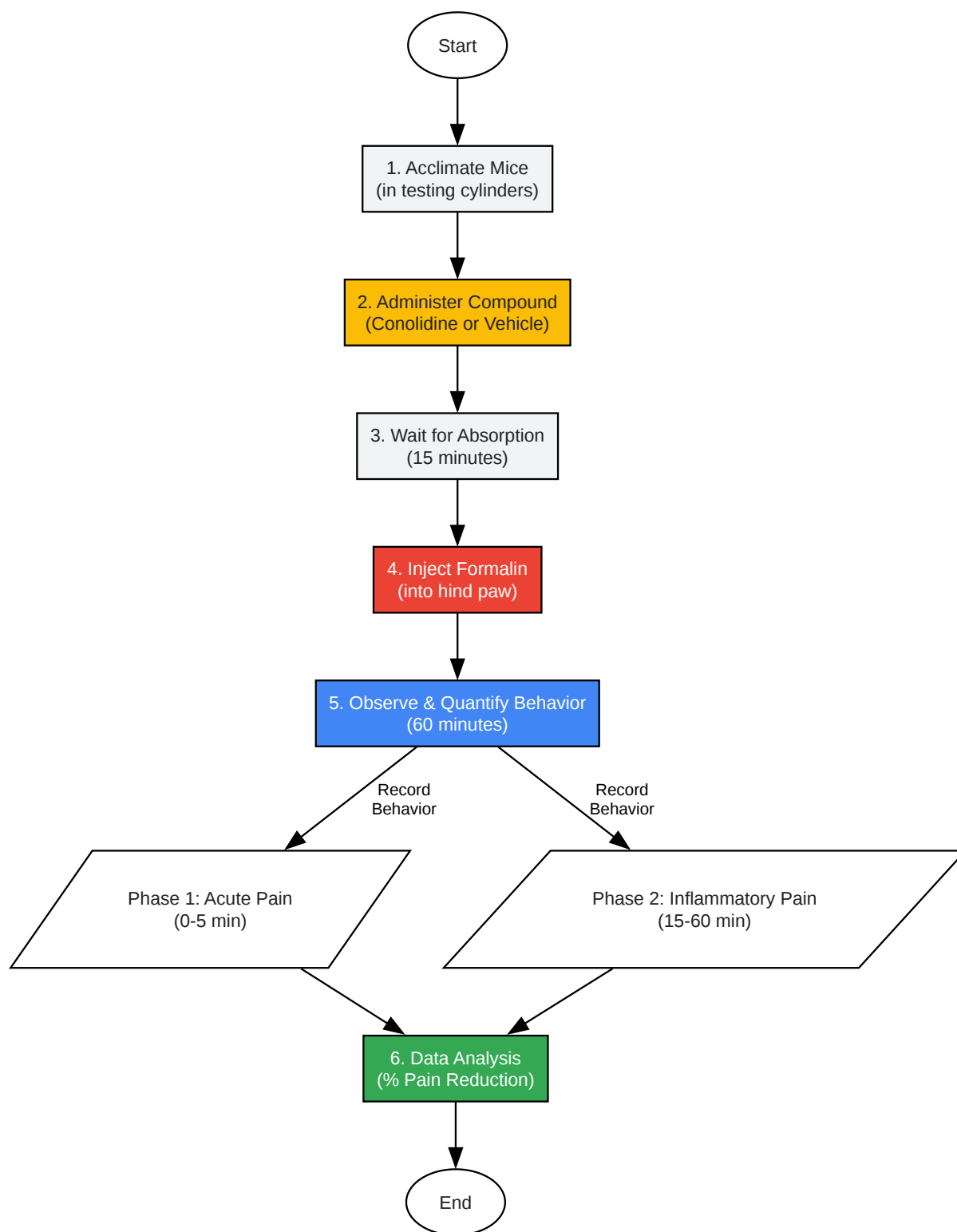
This protocol is a standard preclinical model for assessing the efficacy of analgesics against tonic and inflammatory pain.

Objective: To evaluate the analgesic effect of **conolidine** on nociceptive behaviors induced by formalin injection in mice.

Methodology:

- Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment. They are placed in individual acrylic cylinders for at least 15 minutes before the experiment begins.[\[10\]](#)
- Compound Administration: A solution of **conolidine** (e.g., 10 mg/kg) or vehicle control is administered to the mice via subcutaneous or intraperitoneal injection.[\[10\]](#)
- Post-Administration Period: The animals are returned to their cylinders for a 15-minute absorption period.[\[10\]](#)

- **Formalin Injection:** A 5% formalin solution (20 μ L) is injected into the plantar surface of one hind paw.
- **Observation Period:** Immediately following the injection, the animal's nociceptive behaviors (e.g., licking, biting, or shaking of the injected paw) are observed and quantified over a period of 60 minutes. The observation is typically divided into two phases:
 - **Phase 1 (0-5 minutes):** Represents acute, neurogenic pain.
 - **Phase 2 (15-60 minutes):** Represents persistent, inflammatory pain.
- **Data Analysis:** The total time spent exhibiting nociceptive behaviors is recorded for each phase. The percentage reduction in pain response for the **conolidine**-treated group is calculated relative to the vehicle control group.



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Caption: Experimental workflow for the mouse formalin test.

Receptor Binding and Functional Assays

To determine the interaction of **conolidine** with its target receptor, ACKR3, a combination of binding and functional assays would be employed.

Objective: To characterize the binding affinity and functional activity of **conolidine** at the human ACKR3 receptor.

Methodology:

- Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to express the human ACKR3 receptor.
- Competition Binding Assay:
 - Cell membranes expressing ACKR3 are incubated with a known radiolabeled or fluorescently labeled ligand for ACKR3 (e.g., CXCL12).
 - Increasing concentrations of unlabeled **conolidine** are added to compete for binding with the labeled ligand.
 - The amount of bound labeled ligand is measured. The data are used to calculate the inhibitory constant (K_i) or IC_{50} value of **conolidine**, indicating its binding affinity.
- β -Arrestin Recruitment Assay (Functional Assay):
 - Cells expressing ACKR3 are co-transfected with a β -arrestin fusion protein construct (e.g., PathHunter or NanoBiT technologies).[\[19\]](#)
 - The cells are stimulated with increasing concentrations of **conolidine**.[\[19\]](#)
 - The recruitment of β -arrestin to the activated ACKR3 receptor generates a detectable signal (e.g., luminescence or fluorescence).
 - The dose-response curve is used to determine the potency (EC_{50}) and efficacy (E_{max}) of **conolidine** as an agonist for this pathway.

Conclusion

Conolidine is a naturally derived indole alkaloid with a compelling profile as a non-opioid analgesic. Its unique mechanism of action, centered on the modulation of the atypical chemokine receptor ACKR3, distinguishes it from all conventional pain therapeutics. By preventing ACKR3 from scavenging endogenous opioid peptides, **conolidine** effectively enhances the body's own pain-relief system without directly activating classical opioid receptors, thereby avoiding their associated adverse effects. Preclinical studies have consistently demonstrated its efficacy in models of acute and inflammatory pain. The successful total synthesis of **conolidine** and the development of more potent analogues have made this compound and its derivatives highly attractive candidates for further investigation and development as a new generation of safer and more effective treatments for chronic pain.

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